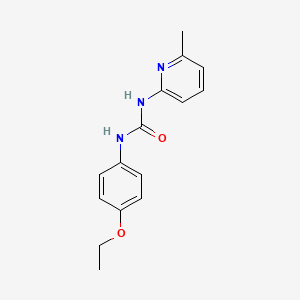

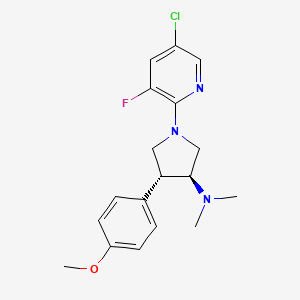

5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide, also known as TAS-116, is a small molecule inhibitor that selectively targets heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in maintaining the stability and function of many oncogenic proteins. Inhibition of HSP90 has emerged as a promising therapeutic approach for the treatment of cancer.

作用機序

5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide binds to the ATP-binding pocket of HSP90, which is required for its chaperone activity. By inhibiting HSP90, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide destabilizes and promotes the degradation of many oncogenic proteins, such as HER2, EGFR, and AKT. This leads to the inhibition of cancer cell growth and survival.

Biochemical and Physiological Effects

5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and spread. In addition, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.

実験室実験の利点と制限

One of the advantages of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide is its selectivity for HSP90, which reduces the risk of off-target effects. 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, one limitation of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide is its low solubility in water, which can make it difficult to formulate for in vivo studies.

将来の方向性

There are several future directions for the development of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. One area of focus is the identification of biomarkers that can predict response to 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide therapy. Another area of focus is the development of combination therapies that can enhance the efficacy of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide in different types of cancer.

合成法

The synthesis of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide involves a series of chemical reactions starting with 2-fluoro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, and the resulting amine is then reacted with benzothiophene-5-carboxaldehyde to produce the key intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. The overall yield of the synthesis is around 10%.

科学的研究の応用

5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide selectively inhibits the growth of cancer cells that are dependent on HSP90 for their survival. In vivo studies have shown that 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has potent antitumor activity in a variety of xenograft models of human cancer. 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.

特性

IUPAC Name |

N-(1-benzothiophen-5-ylmethyl)-2-fluoro-5-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c17-14-3-2-12(24(18,21)22)8-13(14)16(20)19-9-10-1-4-15-11(7-10)5-6-23-15/h1-8H,9H2,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZFKYALUNJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)

![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)

![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)

![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)

![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)